molecular formula C10H13NS B14665083 Butan-2-one S-phenylthioxime CAS No. 50314-94-8

Butan-2-one S-phenylthioxime

Cat. No.: B14665083
CAS No.: 50314-94-8
M. Wt: 179.28 g/mol
InChI Key: CZUOCHWNPJBXIM-UHFFFAOYSA-N
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Description

Butan-2-one S-phenylthioxime is an organic compound that belongs to the class of oximes Oximes are known for their ability to form stable complexes with various metals and are often used in the synthesis of other chemical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-one S-phenylthioxime typically involves the reaction of butan-2-one with phenylhydrazine to form the corresponding hydrazone, which is then treated with sulfur to yield the thioxime. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Butan-2-one S-phenylthioxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxime group to an amine.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Butan-2-one S-phenylthioxime has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound has potential antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

    Medicine: Research has shown that this compound may have neuroprotective and anti-inflammatory effects, which could be beneficial in treating various diseases.

    Industry: The compound can be used in the synthesis of other chemicals and materials, particularly those requiring stable metal complexes.

Mechanism of Action

The mechanism of action of Butan-2-one S-phenylthioxime involves its ability to chelate metal ions, which can influence various biochemical pathways. For example, its antioxidant properties are likely due to its ability to scavenge reactive oxygen species and reduce oxidative stress. The compound may also modulate the activity of enzymes involved in inflammation and cellular protection.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-one:

    Phenylhydrazine: A precursor in the synthesis of Butan-2-one S-phenylthioxime.

    Sulfoxides and Sulfones: Oxidized derivatives of thioximes.

Uniqueness

This compound is unique due to its combination of a ketone and thioxime group, which allows it to participate in a variety of chemical reactions and form stable complexes with metals. This makes it particularly valuable in research and industrial applications where such properties are desired.

Properties

CAS No.

50314-94-8

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

N-phenylsulfanylbutan-2-imine

InChI

InChI=1S/C10H13NS/c1-3-9(2)11-12-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

CZUOCHWNPJBXIM-UHFFFAOYSA-N

Canonical SMILES

CCC(=NSC1=CC=CC=C1)C

Origin of Product

United States

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